molecular formula C16H13BrN2O3S2 B6492002 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide CAS No. 886935-94-0

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B6492002
CAS No.: 886935-94-0
M. Wt: 425.3 g/mol
InChI Key: SCFUOBFIFCQGTE-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a brominated benzothiazole derivative featuring a 4-(ethanesulfonyl)benzamide substituent. The ethanesulfonyl group at the para position of the benzamide moiety contributes to its electronic and steric properties, which may influence binding affinity in biological systems. Benzothiazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects, though specific applications for this compound require further investigation.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUOBFIFCQGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide can be compared to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2), a closely related compound documented in the provided evidence . Below is a detailed analysis:

Structural Differences

Feature Target Compound Compared Compound (CAS 6188-13-2)
Benzothiazole Substitution Bromine at position 6; no substituent at position 3 Bromine at position 6; ethyl group at position 3
Sulfonyl Group Ethanesulfonyl (C2H5SO2) at benzamide Dimethylsulfamoyl ((CH3)2NSO2) at benzamide
Core Structure Benzothiazol-2-yl (neutral amine) Benzothiazol-2-ylidene (deprotonated/tautomeric form)

Physicochemical Properties

Property Target Compound Compared Compound (CAS 6188-13-2)
Molecular Formula C16H14BrN3O3S2 (estimated) C18H18BrN3O3S2
Molecular Weight ~464.3 g/mol (estimated) 468.4 g/mol
XLogP3 Likely lower than 3.8 (due to absence of ethyl group) 3.8
Hydrogen Bond Acceptors 5 (estimated: sulfonyl O, amide O/N) 5
Topological Polar Surface Area ~104 Ų (estimated) 104 Ų

Functional Implications

Lipophilicity : The ethyl group at position 3 in the compared compound increases its lipophilicity (XLogP3 = 3.8), whereas the target compound’s simpler benzothiazole core likely reduces hydrophobicity.

In contrast, the ethanesulfonyl group in the target compound may exhibit stronger electron-withdrawing effects.

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